Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile vs. CHDI 00484077 and Related Class IIa HDAC Inhibitor Oxadiazole-Benzamides
CAS 2034319-79-2 (MW = 300.31 g/mol; XLogP3 = 0.9) exhibits a substantially lower molecular weight and reduced lipophilicity compared to CHDI 00484077 (MW = 382.4 g/mol; XLogP3 ≈ 1.8), a potent class IIa HDAC inhibitor that also features a 1,2,4-oxadiazole-pyrrolidine scaffold but incorporates a trifluoromethyl-substituted benzamide [1]. The difference in logP (Δ ≈ -0.9 units) may confer differential solubility, permeability, and non-specific protein-binding characteristics relevant to assay design and lead optimization campaigns [2]. These computed values have not been experimentally validated against a specific comparator in a published study for CAS 2034319-79-2; all data represent computed properties.
| Evidence Dimension | Computed logP (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW = 300.31 g/mol; XLogP3 = 0.9; HBD = 1; HBA = 5; Rotatable bonds = 4 [1] |
| Comparator Or Baseline | CHDI 00484077: MW = 382.4 g/mol; XLogP3 ≈ 1.8 (estimated); HBD = 1; HBA = 8; Rotatable bonds = 6 |
| Quantified Difference | ΔMW = -82.1 g/mol; ΔXLogP3 ≈ -0.9 units; ΔHBA = -3; ΔRotatable bonds = -2 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1]; CHDI 00484077 properties from Tocris Bioscience technical datasheet |
Why This Matters
Lower MW and reduced lipophilicity suggest CAS 2034319-79-2 may exhibit superior aqueous solubility and a distinct pharmacokinetic liability profile relative to more lipophilic oxadiazole-benzamide analogs, which is critical for selecting lead-like starting points in fragment-based or HTS follow-up campaigns.
- [1] PubChem. N-{2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}benzamide. PubChem CID 119102305. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/IEEQAOPVOBVGNV-UHFFFAOYSA-N View Source
- [2] Biernacki K, et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). 2020;13(6):111. doi:10.3390/ph13060111. PMID: 32485996. View Source
